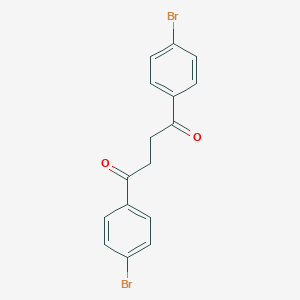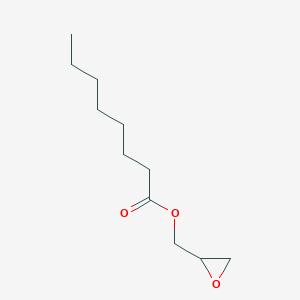
Oxiran-2-ylmethyl octanoate
Descripción general
Descripción
Oxiran-2-ylmethyl octanoate, also known as glycidyl octanoate or caprylic acid glycidyl ester, is an organic compound with the molecular formula C11H20O3. This compound is characterized by the presence of an oxirane ring (epoxide) attached to a methyl octanoate chain. It is commonly used in various chemical reactions due to its reactive epoxide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oxiran-2-ylmethyl octanoate typically involves the reaction of octanoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ester, which is then purified to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and advanced purification techniques to ensure high yield and purity of the product.
Types of Reactions:
Ring-Opening Reactions: The epoxide group in this compound is highly reactive and undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids. These reactions typically result in the formation of β-hydroxy esters or ethers.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding diols or reduction to yield alcohols.
Substitution Reactions: The epoxide group can be substituted by various nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Amines: Used in the presence of a catalyst to form β-hydroxy amines.
Alcohols: React with the epoxide group to form β-hydroxy ethers.
Carboxylic Acids: Catalyzed by tertiary amines to form β-hydroxy esters.
Major Products Formed:
- β-Hydroxy esters
- β-Hydroxy ethers
- β-Hydroxy amines
Aplicaciones Científicas De Investigación
Chemistry: Oxiran-2-ylmethyl octanoate is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and polymers. Its reactive epoxide group makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It also serves as a model compound for investigating the metabolism of epoxide-containing drugs.
Industry: The compound is used in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials. Its ability to undergo polymerization makes it valuable in the manufacture of high-performance materials.
Mecanismo De Acción
The mechanism of action of Oxiran-2-ylmethyl octanoate primarily involves the reactivity of its epoxide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening and the formation of various products. This reactivity is exploited in both synthetic and biological applications. The molecular targets and pathways involved include enzyme-catalyzed transformations and polymerization reactions.
Comparación Con Compuestos Similares
Glycidyl butyrate: Similar structure with a shorter carbon chain.
Glycidyl laurate: Similar structure with a longer carbon chain.
Epoxy fatty acids: Compounds with an epoxide group attached to a fatty acid chain.
Comparison: Oxiran-2-ylmethyl octanoate is unique due to its specific chain length and the presence of the epoxide group. This combination provides a balance between reactivity and stability, making it suitable for a wide range of applications. Compared to shorter-chain compounds like glycidyl butyrate, it offers better solubility and reactivity. Compared to longer-chain compounds like glycidyl laurate, it provides a more manageable molecular size for synthetic applications.
Propiedades
IUPAC Name |
oxiran-2-ylmethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-11(12)14-9-10-8-13-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCFYINOYWDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558910 | |
| Record name | (Oxiran-2-yl)methyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24412-91-7 | |
| Record name | (Oxiran-2-yl)methyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





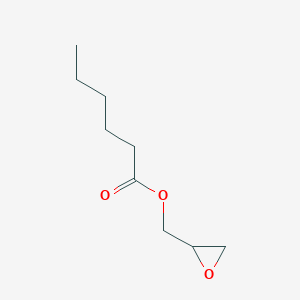
![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

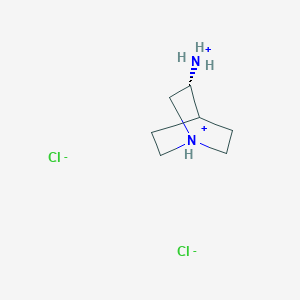
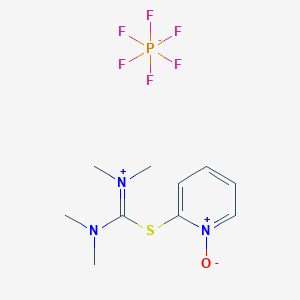

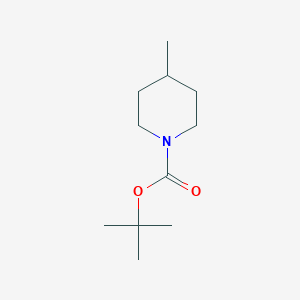
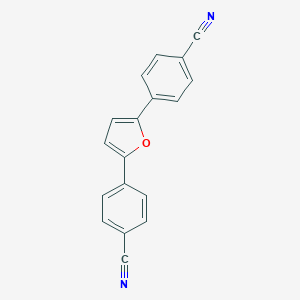
![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

